molecular formula C18H22N2O4S B2928230 N1-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 1396848-01-3

N1-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No. B2928230
M. Wt: 362.44
InChI Key: UZDMDXLFIVIWSZ-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound includes its molecular formula, structural formula, and other identifiers like CAS number, PubChem CID, etc.



Synthesis Analysis

This involves the study of how the compound is synthesized, including the reactants, conditions, catalysts, and steps involved in the synthesis process.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, hybridization states, and other structural features.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, and the products formed.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, polarity, and other physical and chemical properties.


Scientific Research Applications

Novel Synthetic Approaches

A novel synthetic approach for the preparation of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which may share structural similarities with N1-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide, demonstrates the use of acid-catalyzed rearrangement for synthesizing di- and mono-oxalamides. This methodology highlights a route for producing anthranilic acid derivatives and oxalamides, showcasing the potential in creating structurally related compounds for further research applications (Mamedov et al., 2016).

Catalysis and Coupling Reactions

The compound Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been identified as an effective catalyst system for Goldberg amidation, suggesting the role of structurally related oxalamides in facilitating coupling reactions. This research points to the utility of such compounds in synthetic chemistry, particularly in enhancing the efficiency of coupling reactions involving (hetero)aryl chlorides and amides (De, Yin, & Ma, 2017).

Photodynamic Therapy Applications

The study of new zinc phthalocyanine derivatives for photodynamic therapy highlights the potential of compounds with specific substituents, such as methoxy groups, for cancer treatment. Although not directly related, this research underscores the significance of molecular modifications in developing therapeutic agents, suggesting that compounds like N1-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide may have applications in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Advanced Material Synthesis

Research into copolymeric systems bearing side-chain thioxanthone and α-aminoacetophenone moieties for UV-curable pigmented coatings indicates the versatility of oxalamide derivatives in material science. These compounds serve as photoinitiators, showcasing their potential in the development of new materials with specific optical properties (Angiolini et al., 1997).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related aspects.


Future Directions

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Please note that the availability of this information can vary depending on how well-studied the compound is. For a less-known compound, some or all of this information may not be available. If you have any other questions or need information on a different topic, feel free to ask!


properties

IUPAC Name

N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-18(23,10-13-5-7-14(24-2)8-6-13)12-20-17(22)16(21)19-11-15-4-3-9-25-15/h3-9,23H,10-12H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDMDXLFIVIWSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNC(=O)C(=O)NCC2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide

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